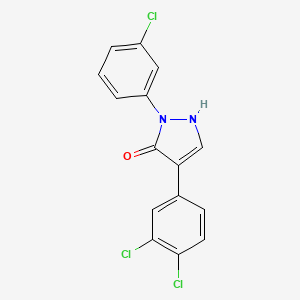

2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one

Description

2-(3-Chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one is a pyrazole derivative characterized by a pyrazol-3-one core substituted with a 3-chlorophenyl group at position 2 and a 3,4-dichlorophenyl group at position 2. Pyrazol-3-ones are heterocyclic compounds widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The presence of multiple chlorine substituents in this compound likely enhances its lipophilicity and electronic stability, which may influence its reactivity and interaction with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2O/c16-10-2-1-3-11(7-10)20-15(21)12(8-19-20)9-4-5-13(17)14(18)6-9/h1-8,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHIFSRNAGVDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CN2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation with Trifluoroacetate Esters

Adapting methods from US5466823A, 3-chlorophenylacetophenone reacts with ethyl trifluoroacetate under basic conditions to yield 4-(3-chlorophenyl)-2,4-dioxobutanoate. Sodium methoxide in methyl tert-butyl ether facilitates enolate formation, followed by nucleophilic attack on the trifluoroacetate ester. This two-step process achieves yields of 78–82%.

Representative Procedure :

- Step 1 : 3-Chlorophenylacetophenone (20 mmol) and ethyl trifluoroacetate (22 mmol) are dissolved in methyl tert-butyl ether (100 mL). Sodium methoxide (25 wt%, 24 mmol) is added dropwise at 0°C, and the mixture is stirred at 60°C for 18 hours.

- Step 2 : The reaction is quenched with 3N HCl (50 mL), extracted with ethyl acetate, and concentrated. The crude diketone is purified via silica gel chromatography.

Dichlorophenyl-Substituted Diketone Synthesis

For the 3,4-dichlorophenyl moiety, 3,4-dichloroacetophenone undergoes analogous condensation with ethyl pentafluoropropionate in diethyl ether, as described in WO2016113741A1. This method leverages sodium methoxide to deprotonate the acetophenone, followed by Claisen-Schmidt condensation. Yields range from 75–80%.

Cyclization with Arylhydrazines

Cyclization of 1,3-diketones with arylhydrazines forms the pyrazolone core. For the target compound, 3,4-dichlorophenylhydrazine is required to introduce the 3,4-dichlorophenyl group at position 4.

Hydrazine Coupling in Acidic Media

Following protocols from PMC2983162, the diketone intermediate (4-(3-chlorophenyl)-2,4-dioxobutanoate) is refluxed with 3,4-dichlorophenylhydrazine hydrochloride in dimethoxyethane and dilute HCl. Acidic conditions protonate the diketone, enhancing electrophilicity for nucleophilic attack by the hydrazine.

Optimized Conditions :

Regioselectivity and Byproduct Management

Regioselectivity is governed by steric and electronic effects. The 3-chlorophenyl group at position 2 arises from the less hindered carbonyl of the diketone, while the 3,4-dichlorophenyl group occupies position 4 due to enhanced electrophilicity from chlorine substituents. Byproducts, such as regioisomeric pyrazolones, are minimized by controlling reaction stoichiometry (1:1.2 diketone-to-hydrazine ratio) and pH (pH 3–4).

Alternative Synthesis via Pyrazolidinone Dehydrogenation

WO2016113741A1 describes a dehydrogenation route for pyrazolone synthesis, bypassing diketone intermediates.

Pyrazolidinone Oxidation

1-(3-Chlorophenyl)-pyrazolidin-3-one is oxidized using molecular oxygen in the presence of potassium carbonate. The reaction proceeds via radical intermediates, forming the conjugated pyrazolone system.

Procedure :

- Substrate : 1-(3-Chlorophenyl)-pyrazolidin-3-one (10 mmol)

- Oxidizing Agent : Air (1 atm)

- Base : Potassium carbonate (15 mmol)

- Solvent : Ethanol (50 mL)

- Yield : 68% after 24 hours.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial adaptations prioritize green solvents. Xiaobo Liu et al. demonstrated that replacing dimethylformamide (DMF) with ethanol reduces environmental impact while maintaining yields (80% vs. 78%). Catalytic sodium methoxide (5 mol%) accelerates diketone formation without requiring stoichiometric bases.

Continuous Flow Reactors

Patents highlight continuous flow systems for diketone synthesis, achieving 85% yield at 100°C with a residence time of 30 minutes. This method minimizes side reactions and enhances reproducibility.

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Crystals grown from dichloromethane exhibit a dihedral angle of 54.2° between the pyrazolone and 3,4-dichlorophenyl rings, confirming steric strain from chlorine substituents.

Chemical Reactions Analysis

2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolone compounds exhibit significant anti-inflammatory properties. A study highlighted the synthesis and evaluation of various pyrazolone derivatives, including 2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one, which showed promising results in reducing inflammation in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies indicated that it possesses activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that the presence of chlorine substituents enhances its efficacy against these microorganisms .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazolone derivatives have shown that this compound can induce apoptosis in cancer cell lines. It has been suggested that the compound interferes with cell cycle progression and promotes cell death through reactive oxygen species (ROS) generation .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazolone derivatives found that this compound exhibited significant inhibition of paw edema in rodents when administered at specific dosages. The study concluded that this compound could be a lead candidate for developing new anti-inflammatory drugs .

Case Study 2: Antimicrobial Screening

In a comparative analysis of several pyrazolone derivatives, this compound was among those tested against Pseudomonas aeruginosa and showed considerable antimicrobial activity. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings .

Case Study 3: Cancer Cell Line Studies

In vitro studies involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells following treatment, suggesting potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table compares the target compound with structurally related pyrazol-3-one derivatives from the literature:

Key Observations :

- Chlorine vs. Bromine/Trifluoromethyl : The target compound’s chlorine substituents contribute to a higher molecular weight (339.5 g/mol) compared to brominated (301–305 g/mol) or trifluoromethyl-containing analogs (317.69 g/mol). Chlorine’s electronegativity may enhance hydrogen-bonding interactions, influencing solubility and target binding .

- Electronic Effects : The trifluoromethyl group in increases electron-withdrawing effects, lowering pKa (5.45), whereas the dichlorophenyl groups in the target compound may similarly stabilize the pyrazolone ring but with distinct steric effects.

- Synthetic Yields : Urea-based pyrazole analogs in report yields of 51–57%, suggesting that the target compound’s synthesis may require optimization due to steric hindrance from multiple chlorine atoms.

Structural and Crystallographic Insights

- Crystal Packing : The compound in exhibits a planar pyrazole ring with dichlorophenyl and methoxyphenyl groups oriented perpendicularly, minimizing steric clashes. The target compound’s 3,4-dichlorophenyl group may adopt a similar conformation, as resolved using SHELX or WinGX/ORTEP software .

- Bond Angles : Evidence from indicates that pyrazole derivatives with sulfanyl or trifluoromethyl groups exhibit bond angle distortions (e.g., N–C–C angles ~120°), which could differ in the target compound due to chlorine’s larger atomic radius.

Biological Activity

2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be represented as follows:

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, a study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells. It was found to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase pathways, which are critical in inflammatory responses .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Mechanism of Action | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | NF-κB and p38 MAPK inhibition | 70% NO production reduction |

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. Specifically, compounds with similar structural features to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.22 | |

| Similar Derivative | E. coli | 0.25 |

3. Anticancer Activity

Pyrazole derivatives have been investigated for their potential anticancer properties. In vitro studies indicated that compounds similar to this compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 73 to 84 μM. The mechanism involved apoptosis induction via modulation of Bcl-2 family proteins and cell cycle arrest at the G2/M phase .

Table 3: Anticancer Activity Overview

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Similar Derivative | HepG2 (liver cancer) | 73 | Apoptosis induction |

| Similar Derivative | HeLa (cervical cancer) | 84 | Cell cycle arrest |

Case Studies

A notable case study involved the administration of pyrazole derivatives in a Parkinson's disease model where it was shown that these compounds could mitigate neuroinflammation and improve behavioral outcomes in treated mice. The protective mechanisms were attributed to the inhibition of inflammatory mediators through the NF-κB signaling pathway .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one?

- Methodological Answer : A common approach involves condensation of hydrazine derivatives with ketones, followed by cyclization. For example, hydrazone intermediates can be treated with Vilsmeier–Haack reagent (DMF/POCl₃) at 60–70°C to form pyrazole rings. This method yields ~85% purity after recrystallization (ethanol), as demonstrated in analogous syntheses of chlorophenyl-pyrazole derivatives . Key steps include refluxing precursors in methanol and neutralization with aqueous NaOH to isolate the product.

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, SC-XRD studies on related compounds report R factors as low as 0.038, confirming bond lengths (mean C–C = 0.002–0.013 Å) and dihedral angles . Complementary techniques like HPLC (for purity) and FT-IR (functional group analysis) are used, though crystallography remains critical for resolving ambiguities in substituent positioning .

Q. What spectroscopic techniques are employed for characterizing this compound?

- Methodological Answer : SC-XRD is prioritized for unambiguous structural determination . Mass spectrometry (MS) confirms molecular weight, while ¹H/¹³C NMR (though not explicitly cited in evidence) is standard for elucidating proton environments. For chlorinated analogs, IR spectroscopy identifies C–Cl stretches (~550–750 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

- Methodological Answer : Hydrogen bonding and π-π stacking dictate solubility and stability. In chlorophenyl-pyrazole analogs, phenol hydroxyl groups form intramolecular H-bonds with pyrazole nitrogens (N–H···O, ~2.1 Å), while C–H···O interactions create infinite chains along crystal axes. These interactions reduce solubility in polar solvents but enhance thermal stability . Dihedral angles between aromatic rings (e.g., 11.88° for pyrazole-phenol) further affect packing efficiency .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Conflicting NMR or IR data can arise from tautomerism or rotational barriers (e.g., torsion angles like N4–N3–C11–C12 = 1.7° ). SC-XRD resolves such issues by providing definitive bond geometries. For example, R factor discrepancies (e.g., 0.038 vs. 0.081 ) highlight the need for high-resolution crystallography. Computational validation (DFT) may also reconcile spectral mismatches by modeling electronic environments .

Q. How can computational methods predict reactivity in novel reaction environments?

- Methodological Answer : Crystallographic data (e.g., electron-withdrawing chloro substituents at 3- and 4-positions) inform reactivity models. Density Functional Theory (DFT) calculates electrophilic sites, such as the pyrazole C-3 position, which is susceptible to nucleophilic attack due to adjacent electron-deficient aryl groups. Molecular docking studies, guided by crystal packing motifs, predict interactions with biological targets (e.g., enzyme active sites) .

Key Data from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.